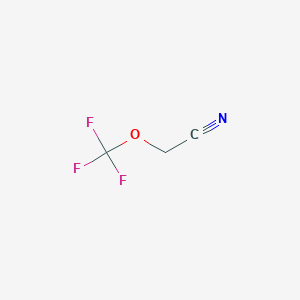

Trifluoromethoxy-acetonitrile

Description

The Strategic Significance of Fluorine in Molecular Design for Enhanced Reactivity and Selectivity in Organic Synthesis

The incorporation of fluorine into organic molecules is a powerful strategy in molecular design, profoundly influencing a compound's physical, chemical, and biological properties. chinesechemsoc.orgbeilstein-journals.org Fluorine is the most electronegative element, yet it has an atomic radius similar to that of hydrogen. beilstein-journals.orgacs.org This unique combination allows for the substitution of hydrogen with fluorine without significant steric alteration, while inducing substantial electronic changes. beilstein-journals.org

The introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can dramatically alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. beilstein-journals.orgrsc.orgresearchgate.net For instance, the carbon-fluorine (C-F) bond is one of the strongest covalent single bonds, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. chinesechemsoc.org The trifluoromethoxy group, in particular, is noted for its high lipophilicity and metabolic stability. researchgate.net

In organic synthesis, fluorine's strong electron-withdrawing nature is exploited to modulate the reactivity and selectivity of reactions. acs.org Attaching fluorine or a fluoroalkyl group can significantly alter the acidity or basicity of neighboring functional groups. beilstein-journals.org For example, trifluoroacetic acid (CF3CO2H) is a much stronger acid than acetic acid due to the inductive effect of the trifluoromethyl group. wikipedia.org This modulation of electronic properties is a key tool for chemists to fine-tune the behavior of molecules in complex synthetic pathways. acs.orgpku.edu.cn

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strength of the C-F bond resists metabolic cleavage. chinesechemsoc.org |

| Lipophilicity | Increased | Fluorine and fluoroalkyl groups enhance partitioning into lipid environments. beilstein-journals.orgrsc.orgresearchgate.net |

| Acidity of Adjacent Groups | Increased | The high electronegativity of fluorine withdraws electron density, stabilizing the conjugate base. beilstein-journals.orgwikipedia.org |

| Binding Affinity | Modulated | Fluorine can participate in favorable interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets. acs.org |

| Conformation | Altered | The -OCF3 group can induce specific conformations due to its steric and electronic properties. researchgate.net |

The Versatility of Nitrile Functionality as a Key Synthon and Electrophilic Center in Complex Molecule Synthesis

The nitrile, or cyano, group (-C≡N) is a remarkably versatile functional group in organic synthesis. wikipedia.orgsioc-journal.cn Structurally, the carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent electrophilicity is central to many of its chemical transformations. wikipedia.orglibretexts.org

Nitriles serve as valuable synthetic intermediates, or synthons, because they can be readily converted into a wide array of other functional groups. sioc-journal.cn This chemical plasticity makes them a cornerstone in the synthesis of complex molecules, including pharmaceuticals and natural products. sioc-journal.cnmdpi.com Key transformations include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, often proceeding through an amide intermediate. libretexts.orgchemistrysteps.com

Reduction: The reduction of nitriles can lead to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.com

Nucleophilic Addition: Organometallic reagents, such as Grignard and organolithium reagents, add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. wikipedia.orgchemistrysteps.com

Furthermore, the hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base to form a nitrile anion. wikipedia.org This carbanion is a potent nucleophile, enabling the formation of new carbon-carbon bonds in sterically demanding environments. wikipedia.orgsioc-journal.cn

Table 2: Synthetic Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|

| H3O+ or OH-/H2O | Carboxylic Acid | Hydrolysis |

| LiAlH4, then H2O | Primary Amine | Reduction |

| R-MgBr or R-Li, then H3O+ | Ketone | Nucleophilic Addition |

Conceptual Positioning of Trifluoromethoxy-Acetonitrile within the Landscape of Organofluorine and Nitrile Chemistry

This compound (CF3OCH2CN) represents a unique molecular scaffold that synergistically combines the distinct chemical attributes of both the trifluoromethoxy and acetonitrile (B52724) functionalities. Its position in the landscape of organic chemistry is that of a specialized building block, engineered for specific synthetic applications where the properties of both groups are required.

The trifluoromethoxy group is one of the most electron-withdrawing and lipophilic substituents used in medicinal chemistry. researchgate.net Its presence is expected to exert a powerful inductive effect on the adjacent acetonitrile moiety. This has two primary consequences:

Enhanced Acidity of α-Protons: The strong electron-withdrawing nature of the -OCF3 group significantly increases the acidity of the α-hydrogens on the methylene (B1212753) (-CH2-) group. This would make the deprotonation of this compound to form the corresponding carbanion easier than for acetonitrile itself, potentially allowing for the use of milder bases. wikipedia.org This facilitates its use as a nucleophilic building block for forming new C-C bonds. sioc-journal.cn

Modulation of Electrophilicity: While the primary electrophilic site in an acetonitrile is the nitrile carbon, the electron-withdrawing -OCF3 group would further enhance its electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted acetonitrile. libretexts.org

Conceptually, this compound is a bifunctional reagent. It possesses a highly reactive nucleophilic precursor site (the α-carbon) and an electrophilic center (the nitrile carbon). The trifluoromethoxy group acts as a powerful electronic modulator, enhancing these intrinsic properties while simultaneously imparting the desirable physicochemical characteristics of organofluorine compounds, such as increased lipophilicity and metabolic stability. beilstein-journals.orgresearchgate.net This positions this compound and its derivatives as advanced synthons for constructing complex, fluorinated molecules with potential applications in pharmaceuticals and materials science. chinesechemsoc.orgsioc-journal.cn The synthesis of related structures, such as CF3-containing linear nitriles from α-(trifluoromethyl)styrenes, highlights the growing interest in combining nitrile and fluoroalkyl functionalities in a single molecule. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO/c4-3(5,6)8-2-1-7/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHOPVUXUFZUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trifluoromethoxy Acetonitrile and Analogous Structures

Innovative Approaches for the Installation of the Trifluoromethoxy (OCF₃) Group

The trifluoromethoxy group is a highly sought-after functional group in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. mdpi.com However, its installation has been a long-standing challenge. Recent years have seen the development of several powerful methods, categorized by their mechanistic pathways.

Electrophilic trifluoromethoxylation involves reagents that deliver an electrophilic "CF₃O⁺" equivalent to a nucleophilic substrate. The development of stable and effective reagents has been a significant breakthrough in this area. conicet.gov.arbeilstein-journals.org Early methods often required harsh conditions, but modern reagents offer milder alternatives. beilstein-journals.org

Prominent among these are hypervalent iodine compounds, such as Togni's reagents, and sulfur-based reagents like those developed by Umemoto. conicet.gov.arwikipedia.org Togni's reagents, initially developed for trifluoromethylation, have been adapted for trifluoromethoxylation. beilstein-journals.org Similarly, Umemoto's S-(trifluoromethyl)dibenzoheterocyclic salts are effective electrophilic sources. wikipedia.org These reagents can react with a variety of nucleophiles, including alcohols and phenols, to form the desired trifluoromethoxy ether linkage. mdpi.combeilstein-journals.org For instance, Togni's hypervalent iodine reagents have been successfully used for the trifluoromethylation of alcohols, thiols, and phosphines. wikipedia.org A newer class of reagents merges hypervalent iodine and sulfoximine (B86345) chemistry, offering a solution-stable, crystalline reagent competent in electrophilic trifluoromethoxylation. rsc.org

| Reagent Class | Example Reagent Name | Description | Applicable Substrates |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) | Mild and versatile electrophilic trifluoromethylating agents suitable for various nucleophiles. beilstein-journals.org | Alcohols, thiols, phosphines, (hetero)arenes. wikipedia.org |

| Sulfonium Salts | Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Sulfur-derived salts that act as potent electrophilic CF₃⁺ sources. conicet.gov.ar | Alcohols, phenols, thiophenolates. mdpi.comwikipedia.org |

| Sulfonium Salts | Yagupolskii's Reagents (e.g., Diaryl(trifluoromethyl)sulfonium salts) | Among the first effective electrophilic reagents, used for trifluoromethylating thiophenolates. beilstein-journals.org | Thiophenolates. beilstein-journals.org |

| Hypervalent Iodosulfoximine | Iodosulfoximine-based Reagents | A novel class combining hypervalent iodine and sulfoximine scaffolds, acting as a source of both electrophilic and radical CF₃. rsc.org | Various nucleophiles. rsc.org |

Nucleophilic trifluoromethoxylation utilizes a source of the trifluoromethoxide anion (CF₃O⁻). acs.org This anion is highly reactive and prone to decomposition, making its controlled generation and use a key challenge. mdpi.com Modern methods often generate the CF₃O⁻ anion in situ from stable precursors. acs.org

One common precursor is trifluoromethyl trifluoromethanesulfonate (B1224126) (TFMT). mdpi.com In the presence of an activator, TFMT can react with nucleophiles. Another significant advancement involves the use of Ruppert-Prakash type reagents, such as trifluoromethyltrimethylsilane (TMSCF₃), which can serve as a nucleophilic CF₃ source. mdpi.comsemanticscholar.org The mechanism of these reactions is often proposed to be a bimolecular nucleophilic substitution (SN2) pathway, where the generated CF₃O⁻ attacks an electrophilic carbon center. acs.org These methods have been applied to the trifluoromethoxylation of alkyl bromides, iodides, and α-diazo esters. mdpi.com

Radical-based methods have emerged as a powerful alternative for installing the OCF₃ group, particularly for C-H functionalization and alkene difunctionalization. acs.org These strategies rely on the generation of the trifluoromethoxy radical (•OCF₃) from specialized precursors. acs.org New reagents, including pyridine (B92270) N-oxide and azole-based compounds, have been designed specifically for this purpose. acs.org

These radical processes are particularly effective for the trifluoromethoxylation of unfunctionalized arenes, heteroaromatics, and alkenes. acs.orgresearchgate.net The reaction with alkenes can lead to vicinal difunctionalization products, where the OCF₃ group is added across the double bond along with another group. researchgate.netchinesechemsoc.org For instance, a photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation of alkenes has been developed using sodium trifluoromethanesulfinate (CF₃SO₂Na) as a source for both the CF₃ and SCF₃ radicals. chinesechemsoc.org While significant progress has been made, the radical trifluoromethylation of terminal alkynes remains a challenge due to the high reactivity of the resulting alkenyl radical intermediate. rsc.org

Visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient means to generate radical species. beilstein-journals.orgrsc.org Many modern radical-mediated trifluoromethoxylation reactions are photocatalytic. beilstein-journals.orgacs.org These reactions typically involve a photocatalyst, such as iridium or ruthenium complexes (e.g., Ru(bpy)₃₂), or organic dyes (e.g., 4-CzIPN), which becomes excited upon absorbing visible light. beilstein-journals.orgacs.orgrsc.org

The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethoxylation reagent to generate the key •OCF₃ radical. beilstein-journals.org This radical then reacts with the substrate, such as an arene or an alkene. beilstein-journals.orgrsc.org Photocatalytic methods have been successfully applied to the C-H trifluoromethoxylation of a broad range of arenes and heteroarenes. beilstein-journals.org Furthermore, the use of continuous-flow microreactor technology has been shown to significantly reduce reaction times and improve yields for these transformations. beilstein-journals.org

| Substrate | Photocatalyst | Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Arenes/Heteroarenes | Ru(bpy)₃₂ | Ngai's Reagent | C-H functionalization under continuous-flow conditions. | beilstein-journals.org |

| Ketone-derived Enol Carbonates | 4-CzIPN (Organic Photocatalyst) | N-trifluoromethoxy-4-cyano-pyridinium | Mild and selective α-trifluoromethoxylation of ketones. | acs.org |

| Alkenes | Ir(III) complex | CF₃SO₂Na | Dual-oxidative trifluoromethylthio-trifluoromethylation. | chinesechemsoc.org |

| Vinyltrifluoroborates | Ru(bpy)₃₂ | Togni's Reagent | Synthesis of trifluoromethylated alkenes. | rsc.org |

Radical-Mediated Trifluoromethoxylation of Alkenes and Heteroaromatics.

Synthetic Routes to Integrate the Acetonitrile (B52724) (Cyanomethyl) Moiety into Fluorinated Scaffolds

The acetonitrile or cyanomethyl (-CH₂CN) group is a valuable synthon in organic chemistry, as the nitrile can be readily converted into other functional groups like amines, amides, and carboxylic acids. sioc-journal.cnacs.org Integrating this moiety into already fluorinated molecules requires methods that are tolerant of the existing functionalities.

Direct cyanomethylation involves the introduction of the -CH₂CN group onto a substrate. sioc-journal.cn When the substrate is a fluorinated precursor, this reaction allows for the construction of complex molecules like trifluoromethoxy-acetonitrile. A common strategy involves the deprotonation of acetonitrile, which is an inexpensive and readily available reagent, using a strong base to generate the cyanomethyl carbanion (⁻CH₂CN). sioc-journal.cn

For example, a highly efficient method for the cyanomethylation of α-(trifluoromethyl)styrenes has been developed using acetonitrile as the cyanomethyl source in the presence of a strong base, lithium bis(trimethylsilyl)amide (LiHMDS). sioc-journal.cn This reaction proceeds smoothly at room temperature, yielding cyanated gem-difluoroalkenes through a proposed SN2' mechanism, demonstrating a way to functionalize a trifluoromethyl-containing compound. sioc-journal.cn Another approach uses bromoacetonitrile (B46782) as a cyanomethyl radical source, often activated by visible-light photocatalysis, to achieve cyanomethylation of various substrates, including heterocycles and alkynes. acs.orgrsc.org The synthesis of compounds like 2-(3-trifluoromethylphenyl)acetonitrile has also been reported through the reaction of m-trifluoromethylbenzyl chloride with sodium cyanide, showcasing a classical nucleophilic substitution approach. prepchem.com

| Precursor Type | Cyanomethyl Source | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-(Trifluoromethyl)styrenes | Acetonitrile | LiHMDS (strong base), room temperature | Cyanated gem-difluoroalkenes | sioc-journal.cn |

| m-Trifluoromethylbenzyl chloride | Sodium Cyanide (NaCN) | Dimethylsulfoxide (DMSO), 50-80°C | 2-(3-trifluoromethylphenyl)acetonitrile | prepchem.com |

| 2H-Indazoles | Bromoacetonitrile | Ir(ppy)₃ (photocatalyst), visible light | C3-cyanomethylated 2H-indazoles | acs.org |

| Aryl Alkynoates | Bromoacetonitrile | fac-Ir(ppy)₃ (photocatalyst), visible light | 3-Cyanomethylated coumarins | rsc.org |

Transition-Metal Catalyzed Cyanomethylation and C-H Activation of Acetonitrile

The direct introduction of a cyanomethyl group (–CH2CN) via C-H activation of acetonitrile represents an atom-economical and efficient strategy for the synthesis of nitriles. Transition-metal catalysis has been pivotal in achieving this transformation. While direct cyanomethylation of a trifluoromethoxy precursor to yield this compound is not extensively documented, the principles established for other substrates are highly relevant.

Methodologies for the cyanomethylation of various organic molecules often rely on the deprotonation of acetonitrile using a strong base to form a nucleophilic cyanomethyl carbanion. nih.gov However, transition-metal-catalyzed C-H bond activation offers a more attractive and less harsh alternative. nih.gov For instance, palladium-catalyzed cyanomethylation of aryl halides has been developed, proceeding through a domino Suzuki coupling–isoxazole fragmentation pathway. lookchem.com

Furthermore, transition-metal-free approaches have also been explored. For example, a meta-selective arene C-H direct α-aryl cyanomethylation of naphthalimide has been achieved using a trifluoromethyl directing group. researchgate.net This highlights the potential for directing groups to control the regioselectivity of C-H functionalization. The C-H activation of acetonitrile at a nickel center has also been studied, demonstrating the feasibility of involving first-row transition metals in these transformations. organic-chemistry.org

A plausible, though yet to be extensively reported, approach for the synthesis of this compound could involve the transition-metal-catalyzed cross-coupling of a trifluoromethoxy-containing electrophile with a cyanomethylating agent derived from acetonitrile.

A representative, though not exhaustive, summary of catalysts and conditions for related cyanomethylation reactions is presented in the table below.

| Catalyst/System | Substrate Type | Reaction Conditions | Product Type | Reference |

| Palladium | Aryl Halides | Domino Suzuki coupling | α-Aryl Nitriles | lookchem.com |

| Transition-Metal-Free | Naphthalimide | Trifluoromethyl directing group | meta-α-Aryl Cyanomethylated Product | researchgate.net |

| Nickel Complex | Acetonitrile | Ligand-mediated | C-H activated acetonitrile complex | organic-chemistry.org |

| Copper(I) Acetate | Imines | Acetonitrile (solvent and source) | Arylacrylonitriles | acs.org |

Multicomponent Reaction Strategies Involving Acetonitrile

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a powerful and efficient approach to complex molecule synthesis. mdpi.com Acetonitrile is a versatile component in MCRs, capable of acting as a solvent, a nucleophile, or a source of a cyanomethyl or nitrogen-containing fragment. acs.orgbiosynth.com

Copper-catalyzed multicomponent reactions have been developed for the synthesis of various nitrogen-containing heterocycles and functionalized molecules where acetonitrile plays a key role. For example, an efficient copper-catalyzed MCR of β-trifluoromethyl β-diazo esters, acetonitrile, and carboxylic acids has been developed to afford β-trifluoromethyl N,N-diacyl-β-amino esters. biosynth.com This reaction proceeds through the generation of a nitrile ylide followed by a Mumm rearrangement. biosynth.com

Another notable example is the copper-catalyzed multicomponent reaction of secondary amines bearing allyl substitution, isothiocyanates, and a Togni reagent in acetonitrile, leading to CF3-containing 2-iminothiazolidines. smolecule.com These examples, while not directly producing this compound, demonstrate the potential of MCRs to construct complex molecules containing both a trifluoromethyl (or analogous) group and a fragment derived from acetonitrile.

A hypothetical MCR for the synthesis of a complex trifluoromethoxy-nitrile architecture could involve a trifluoromethoxy-substituted starting material, acetonitrile, and one or more other reactants in a one-pot process.

| Catalyst | Reactants | Product | Reference |

| Copper(I) Iodide | β-Trifluoromethyl β-diazo esters, acetonitrile, carboxylic acids | β-Trifluoromethyl N,N-diacyl-β-amino esters | biosynth.com |

| Copper Catalyst | Secondary amines with allyl group, isothiocyanates, Togni reagent | CF3-containing 2-iminothiazolidines | smolecule.com |

| Electrochemical | Phenylhydrazine, diphenyl diselenide, 2,4-pentanedione | 4-Selanylpyrazoles | mdpi.com |

Convergent and Divergent Synthesis of Complex Trifluoromethoxy-Nitrile Architectures

The construction of complex molecular frameworks containing the trifluoromethoxy-nitrile moiety often requires sophisticated synthetic strategies that allow for either the rapid assembly of the core structure (convergent synthesis) or the generation of diverse analogs from a common intermediate (divergent synthesis).

Cascade Reactions for Annulation and Cycloaddition in Fluorinated Systems

Cascade reactions, also known as tandem or domino reactions, are a class of chemical transformations in which a single starting material undergoes a series of intramolecular or intermolecular reactions in one pot, often triggered by a single event. These reactions are highly efficient for the construction of complex polycyclic and heterocyclic systems.

In the context of fluorinated systems, cascade reactions have been employed to synthesize a variety of valuable compounds. For instance, a base-mediated cascade reaction of CF3-imidoyl sulfoxonium ylides and azo compounds has been developed for the synthesis of trifluoromethyl-substituted 1,2-dihydroquinoxalines and diimines. acs.org This reaction involves an unusual N-N bond cleavage and rearrangement. acs.org

Furthermore, photocatalyzed cascade reactions of cyclopropanols and α-trifluoromethyl-substituted olefins have been reported for the synthesis of fused gem-difluorooxetanes, constructing two rings and three bonds in a single operation. nih.gov Another example is the metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination of α,β-unsaturated carbonyl compounds to produce 4-(trifluoromethyl)isoxazoles. organic-chemistry.org

While these examples focus on trifluoromethylated compounds, the principles can be extended to trifluoromethoxy-containing substrates. A hypothetical cascade reaction for a trifluoromethoxy-nitrile architecture could involve an intramolecular cyclization of a linear precursor containing both a trifluoromethoxy group and a nitrile, triggered by a catalytic or photolytic event.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Base-mediated Cascade | CF3-imidoyl sulfoxonium ylides, azo compounds | Trifluoromethyl-substituted 1,2-dihydroquinoxalines/diimines | N-N bond cleavage and rearrangement | acs.org |

| Photocatalyzed Cascade | Cyclopropanols, α-trifluoromethyl-substituted olefins | Fused gem-difluorooxetanes | Two rings and three bonds formed | nih.gov |

| Metal-free Cascade | α,β-Unsaturated carbonyls, CF3SO2Na, tBuONO | 4-(Trifluoromethyl)isoxazoles | Trifluoromethyloximation, cyclization, elimination | organic-chemistry.org |

| Copper-catalyzed Cascade | Enaminones, N-tosylhydrazones | 2-Amino-3-trifluoromethyl-substituted 2H-furans | Formation of an amino-cyclopropane intermediate | rsc.org |

Strategic Functionalization of Pre-existing Halogenated or Oxygenated Substrates for Trifluoromethoxy-Nitrile Formation

The synthesis of aryl trifluoromethyl ethers from phenols is a well-established transformation. mdpi.comresearchgate.net One of the earliest methods involved the chlorination of anisoles (methoxyarenes) to form aryl trichloromethyl ethers, followed by a chlorine-fluorine exchange reaction using antimony trifluoride. mdpi.comresearchgate.net This method was applicable to anisoles bearing electron-withdrawing groups such as cyano. researchgate.net

More modern methods for trifluoromethoxylation have been developed. For instance, the decarboxylative fluorination of aryloxydifluoroacetic acids with reagents like AgF2 can yield aryl trifluoromethyl ethers. mdpi.com This method has been shown to be compatible with a cyano group on the aromatic ring. mdpi.com

The synthesis of 2-Iodo-6-(trifluoromethoxy)benzonitrile is illustrative of a multi-step synthesis where functional groups are introduced sequentially. smolecule.com This can involve the preparation of a benzonitrile (B105546) core, followed by iodination and then trifluoromethoxylation. smolecule.com The resulting halogenated trifluoromethoxybenzonitrile is a versatile intermediate for further functionalization through cross-coupling reactions. smolecule.com

| Precursor | Reagents | Product | Reference |

| Anisole with cyano group | PCl5, SbF3/SbCl5 | Aryl trifluoromethyl ether with cyano group | mdpi.comresearchgate.net |

| Aryloxydifluoroacetic acid with cyano group | AgF2 | Aryl trifluoromethyl ether with cyano group | mdpi.com |

| Phenol derivative | Multi-step including iodination and trifluoromethoxylation | Iodo-trifluoromethoxy-benzonitrile | smolecule.com |

Utility in Advanced Synthetic Building Block Chemistry

Precursor for the Synthesis of Trifluoromethoxylated Heterocyclic Frameworks

Trifluoromethoxy-acetonitrile serves as a key precursor for the synthesis of a wide array of trifluoromethoxylated heterocyclic frameworks, which are of significant interest in drug discovery and agrochemical development. The trifluoromethoxy (OCF3) group can enhance metabolic stability and lipophilicity, making it a desirable substituent in bioactive molecules. nih.govchemrevlett.com

The activated methylene (B1212753) group adjacent to the nitrile in this compound allows for condensation reactions with various electrophiles, leading to the formation of intermediates that can undergo cyclization to produce heterocycles. For instance, it is a crucial component in the synthesis of trifluoromethoxylated pyrazoles and pyridines. mdpi.commdpi.com The synthesis of 5-aryl-3-trifluoromethyl pyrazoles, for example, can be achieved through a silver-catalyzed reaction involving precursors derived from trifluoromethyl-containing building blocks. mdpi.com Similarly, multi-step synthetic routes have been developed for the preparation of trifluoromethoxylated pyridines, which are valuable intermediates for pharmaceuticals and agrochemicals. mdpi.comnih.govresearchoutreach.org

Examples of Heterocyclic Frameworks Synthesized

| Heterocycle Class | Synthetic Strategy | Significance |

|---|---|---|

| Pyrazoles | Cyclocondensation reactions of diketone precursors with hydrazine. nih.gov | Core structures in many pharmaceuticals. |

| Pyridines | Multi-step synthesis involving functional group transformations and cyclization. mdpi.comnih.gov | Important scaffolds in agrochemicals and medicines. researchoutreach.org |

| 1,3,4-Oxadiazoles | Incorporation of the trifluoromethylpyridine moiety into 1,3,4-oxadiazole (B1194373) rings. acs.org | Potential as antibacterial agents. acs.org |

| Triazoles | Copper-catalyzed Huisgen 1,3-dipolar cycloaddition of trifluoromethyl propargylamines with azides. nih.gov | Access to new trifluoromethyl peptidomimetics. nih.gov |

Introduction of the Trifluoromethoxy-Cyanomethyl Motif into Complex Molecular Architectures

The trifluoromethoxy-cyanomethyl group (-CH(CN)OCF3) can be introduced into complex molecules through the reactivity of this compound. The methylene protons are acidic enough (pKa in DMSO is approximately 31) to be deprotonated by a suitable base, generating a nucleophilic carbanion. ntnu.no This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation, allowing for the incorporation of the trifluoromethoxy-cyanomethyl motif.

This strategy is particularly useful for the late-stage functionalization of intricate molecular scaffolds. The reaction of the this compound anion with electrophilic partners provides a direct route to compounds bearing this unique functional group. ntnu.no Recent advancements in photoredox catalysis have also enabled the amino-trifluoromethoxylation of fluorinated alkenes using acetonitrile (B52724) as a nucleophile in a Ritter-type reaction, further expanding the toolkit for introducing related motifs. rsc.org

Applications in Structural Scaffolds for Chemical Biology Research

In chemical biology, the trifluoromethoxy group is often utilized as a bioisostere for other functional groups like methyl or chloro groups. wikipedia.org Its introduction can modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. wikipedia.orgresearchgate.net this compound, as a source of the trifluoromethoxy-containing fragment, is therefore a valuable tool for generating novel structural scaffolds for screening and lead optimization in drug discovery programs.

The synthesis of trifluoromethyl-containing heterocyclic compounds, such as pyrazoles and triazoles, from precursors like this compound provides access to diverse libraries of compounds for biological evaluation. mdpi.comnih.gov These scaffolds can be further elaborated to probe structure-activity relationships and develop new chemical probes and therapeutic agents. The trifluoromethyl group itself is a feature in several notable drugs, highlighting the importance of this moiety in medicinal chemistry. wikipedia.org

Development of Novel Functional Materials and Ligand Design through Strategic Structural Modification

The unique electronic properties of the trifluoromethoxy group also make this compound a valuable building block in the development of novel functional materials and in ligand design for catalysis. The strong electron-withdrawing nature of the OCF3 group can influence the electronic and photophysical properties of organic materials. For example, introducing trifluoromethyl groups has been shown to strengthen hydrogen bonds in organic solar cell materials, potentially leading to higher efficiency. frontiersin.org

In the field of catalysis, ligands containing trifluoromethyl or trifluoromethoxy groups can be used to tune the steric and electronic properties of metal complexes. csic.esrsc.orgrsc.org Acetonitrile itself is a common labile ligand in coordination chemistry, and its derivatives, including this compound, can be used to synthesize precursor complexes for catalysis. rsc.orgosti.gov The modification of ligands with fluorinated groups can enhance catalyst stability and influence selectivity in various chemical transformations. csic.es The development of trifluoromethylpyridine derivatives for use in functional materials and polymers is an active area of research. researchoutreach.org Biotechnology is also enabling the creation of novel functional materials, including high-value fibers and biodegradable plastics, where specialized chemical building blocks play a crucial role. isomerase.com

Theoretical and Computational Chemistry Analyses

High-Level Electronic Structure Calculations for Molecular Properties and Reactivity Prediction

High-level electronic structure calculations, which are ab initio methods that provide approximate solutions to the Schrödinger equation, are fundamental for obtaining accurate molecular properties. ornl.gov These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally intensive but yield highly reliable data.

For Trifluoromethoxy-acetonitrile, these calculations would be used to predict a range of fundamental properties. Key among these are the optimized molecular geometry, dipole moment, and polarizability. The strong electronegativity of the trifluoromethoxy group is expected to significantly influence the electron distribution and, consequently, the molecule's polarity. plos.org

Furthermore, these methods are crucial for predicting reactivity. Calculations of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. africanjournalofbiomedicalresearch.comresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. plos.org

Table 1: Representative Molecular Properties Calculable via High-Level Electronic Structure Methods (Note: The following values are illustrative for a molecule of similar size and composition and are not experimental or calculated data for this compound.)

| Property | Representative Value | Significance |

| Dipole Moment | ~3.5 D | Indicates high polarity, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~-11.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~1.0 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~12.5 eV | A large gap suggests high kinetic stability. |

Density Functional Theory (DFT) Studies for Conformational Analysis and Reaction Mechanism Elucidation

Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a widely used method for studying larger systems and complex processes. osti.gov DFT calculations are particularly well-suited for performing conformational analysis and elucidating reaction mechanisms. acs.org

A conformational analysis of this compound would involve systematically rotating the bonds (e.g., C-O, C-C) to identify the most stable conformers and the energy barriers between them. acs.org This is crucial as the molecular conformation can significantly impact its reactivity and physical properties. The presence of the bulky and electronegative CF3 group would likely lead to distinct rotational barriers. scirp.org

DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions. For instance, the mechanism of hydrolysis of the nitrile group or nucleophilic substitution at the carbon adjacent to the oxygen could be investigated. stanford.edu By locating the transition state structures and calculating the activation energies, the feasibility and pathways of various reactions can be predicted. mdpi.com DFT calculations in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), can also provide insights into reaction kinetics in solution. ebi.ac.uk

Table 2: Illustrative Data from a DFT-Based Conformational and Reaction Study (Note: This table presents hypothetical data to illustrate the output of DFT calculations for a molecule like this compound.)

| Computational Task | Parameter | Illustrative Result |

| Conformational Analysis | Rotational Barrier (C-O bond) | 1.5 - 2.5 kcal/mol |

| Reaction Mechanism | Activation Energy (Nitrile Hydrolysis) | 20 - 25 kcal/mol |

| Solvent Effects (Acetonitrile) | Solvation Free Energy | -4 to -6 kcal/mol |

Molecular Dynamics and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Complex Systems and Intermolecular Interactions

While electronic structure methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions within a larger system, such as a solvent. mdpi.comgaussian.com An MD simulation of this compound in a solvent like water or acetonitrile (B52724) would reveal information about its solvation structure, diffusion, and the nature of intermolecular interactions, such as hydrogen bonding with the nitrile nitrogen or the ether oxygen. nih.gov

For studying chemical reactions in a complex environment like an enzyme active site, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.gov In a QM/MM simulation, the reacting part of the system (e.g., this compound and the key residues of the enzyme) is treated with a high level of QM theory, while the rest of the protein and solvent are treated with a less computationally expensive MM force field. stanford.edu This allows for the accurate modeling of reaction mechanisms within a biological context.

Computational Design of Novel Trifluoromethoxy-Nitrile Derivatives and Catalysts

The insights gained from theoretical analyses of this compound can be leveraged for the computational design of new molecules with desired properties. mdpi.com For example, by systematically modifying the structure—such as by adding substituents to the carbon backbone—and then calculating the properties of these new derivatives, it is possible to screen for candidates with enhanced stability, specific reactivity, or better binding affinity to a biological target. mdpi.com This in silico design process can significantly accelerate the discovery of new pharmaceuticals or materials by prioritizing the most promising candidates for synthesis and experimental testing.

Similarly, computational methods can aid in the design of catalysts for reactions involving this compound or its derivatives. DFT calculations can be used to study the interaction of the molecule with a potential catalyst, elucidating the catalytic cycle and identifying the factors that lower the reaction barriers. This knowledge can guide the modification of the catalyst to improve its efficiency and selectivity.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of specific nuclei. niscair.res.in For fluorinated compounds like Trifluoromethoxy-acetonitrile, multi-nuclear NMR, including ¹⁹F, ¹H, ¹³C, and ¹⁵N, is indispensable. niscair.res.innumberanalytics.com

Applications of ¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is exceptionally valuable for studying organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity. numberanalytics.com The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for the trifluoromethoxy (-OCF₃) group. numberanalytics.com The chemical shift of the fluorine atoms in the -OCF₃ group provides direct evidence of its presence and electronic state. While specific experimental data for 4-(Trifluoromethoxy)phenylacetonitrile (B1295450) is scarce, the chemical shifts for trifluoromethoxy groups attached to an aromatic ring typically appear in a characteristic region of the ¹⁹F NMR spectrum. For comparison, related compounds with a trifluoromethylthio (-SCF₃) group, which has a different electronic environment, show signals around -42 ppm. rsc.org The high sensitivity of ¹⁹F NMR also allows for easy detection in complex mixtures and for monitoring reaction progress in real-time without the need for deuterated solvents. mdpi.com

Utilisation of ¹H, ¹³C, and ¹⁵N NMR for Connectivity, Stereochemistry, and Isotopic Labeling Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In 4-(Trifluoromethoxy)phenylacetonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group. The aromatic region would likely display a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons would appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (-C≡N), the methylene carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon of the -OCF₃ group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J_CF). While specific data for 4-(trifluoromethoxy)phenylacetonitrile is not readily found, analysis of the analog 4-(Trifluoromethyl)phenylacetonitrile shows the nitrile carbon at ~117 ppm and aromatic carbons between 125-135 ppm. bjp-bg.combjp-bg.com

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR, often in conjunction with isotopic labeling, is a powerful tool for studying nitrogen-containing compounds. researchgate.net For this compound, ¹⁵N labeling of the nitrile group would allow for direct observation of this functionality. arkat-usa.org This is particularly useful for studying reaction mechanisms and intermolecular interactions involving the nitrile group, as changes in the ¹⁵N chemical shift can indicate changes in bonding or environment. researchgate.net

Table 1: Illustrative NMR Spectroscopic Data for Phenylacetonitrile Analogs Note: Experimental data for 4-(Trifluoromethoxy)phenylacetonitrile is not widely available. The data below for the related analog, 4-(Trifluoromethyl)phenylacetonitrile, is provided for illustrative purposes.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.4-7.8 | m | Aromatic protons |

| 3.85 | s | -CH₂CN | |

| ¹³C | ~135 | q, ¹J_CF ≈ 270 Hz | -CF₃ |

| 125-135 | m | Aromatic carbons | |

| ~117 | s | -C≡N | |

| ~23 | s | -CH₂CN | |

| ¹⁹F | ~ -63 | s | -CF₃ |

Data derived from studies on 4-(Trifluoromethyl)phenylacetonitrile and related compounds. bjp-bg.combjp-bg.com

Advanced NMR Techniques (e.g., DOSY, NOESY) for Supramolecular Interactions and Aggregation Phenomena

Advanced 2D NMR experiments provide deeper insights into molecular structure and dynamics.

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates NMR signals of different species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. numberanalytics.comrsc.org This technique can be used to study the formation of aggregates or supramolecular complexes. researchgate.net If this compound were to form aggregates in solution, DOSY NMR would show a smaller diffusion coefficient compared to the monomeric species, allowing for the characterization of the aggregated state. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, providing information on the three-dimensional structure and conformation of a molecule. numberanalytics.com In the context of supramolecular chemistry, NOESY can reveal intermolecular proximities, confirming the structure of a host-guest complex or the arrangement of molecules within an aggregate. numberanalytics.comnih.gov For this compound, NOESY could be employed to study its interaction with other molecules or its self-aggregation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. rsc.org For 4-(Trifluoromethoxy)phenylacetonitrile (C₉H₆F₃NO), the exact mass is a critical piece of identifying information. nist.gov

Table 2: HRMS Data for 4-(Trifluoromethoxy)phenylacetonitrile

| Parameter | Value |

| Molecular Formula | C₉H₆F₃NO |

| Calculated Exact Mass | 201.0401 |

| Observed Molecular Weight | 201.1452 |

Data sourced from NIST WebBook. nist.gov The difference between calculated exact mass (monoisotopic) and molecular weight (average isotopic abundance) is expected.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. While specific fragmentation data for this compound is not detailed in the search results, common fragmentation pathways for related structures involve the cleavage of bonds adjacent to the aromatic ring. libretexts.org Likely fragmentation patterns for protonated 4-(Trifluoromethoxy)phenylacetonitrile would include the loss of the trifluoromethoxy group (-OCF₃), the nitrile group (-CN), or the entire cyanomethyl side chain (-CH₂CN).

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. niscair.res.in

Infrared (IR) Spectroscopy: The IR spectrum provides information on the characteristic vibrations of functional groups. The NIST WebBook provides a gas-phase IR spectrum for 4-(Trifluoromethoxy)phenylacetonitrile. nist.gov A key feature in the spectrum is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretch, typically found around 2240-2260 cm⁻¹. The spectrum also contains strong absorptions in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations within the trifluoromethoxy group, and bands corresponding to C-O stretching and aromatic C-H and C=C vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While no specific Raman spectrum for 4-(Trifluoromethoxy)phenylacetonitrile was found, studies on the analog 4-(Trifluoromethyl)phenylacetonitrile show characteristic bands. bjp-bg.combjp-bg.com For symmetric vibrations, such as the aromatic ring breathing mode, Raman spectroscopy often yields strong signals where IR signals may be weak. The symmetric stretching of the -CF₃ group is also often prominent in the Raman spectrum. bjp-bg.com

Table 3: Key Vibrational Frequencies from the Gas-Phase IR Spectrum of 4-(Trifluoromethoxy)phenylacetonitrile

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~2250 | Strong | C≡N stretch |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1260 | Very Strong | C-F stretch / C-O stretch |

| ~1220 | Very Strong | C-F stretch |

| ~1170 | Very Strong | C-F stretch |

Data interpreted from the NIST Gas-Phase IR Spectrum. nist.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. ijnrd.org The technique is used to analyze molecules containing π-systems and other chromophores. masterorganicchemistry.com For 4-(Trifluoromethoxy)phenylacetonitrile, the primary chromophore is the substituted benzene ring.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. masterorganicchemistry.com These typically occur as strong bands below 280 nm for benzene derivatives. masterorganicchemistry.com The nitrile group also has a weak n → π* transition, but this is often obscured by the much stronger aromatic absorptions. masterorganicchemistry.com The solvent can influence the position of these absorption maxima; acetonitrile itself has a UV cutoff around 190 nm, making it a suitable solvent for analysis in the near-UV and visible regions. lcms.cz While a specific spectrum for the title compound is not available, related aromatic nitriles show strong absorption maxima in the 200-280 nm range. lcms.cz

Q & A

Q. What are the key synthetic methodologies for preparing trifluoromethoxy-acetonitrile derivatives, and how do reaction conditions influence yields?

this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, aryl halides can react with trifluoromethoxy nucleophiles under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) to introduce the trifluoromethoxy group. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (1–5 mol%) critically impact yields. Evidence from fluorinated aniline intermediates suggests that steric hindrance and electronic effects of substituents on the aromatic ring require tailored optimization .

Q. How can researchers ensure purity and structural validation of this compound compounds during synthesis?

Analytical methods such as HPLC with trifluoroacetic acid (TFA)-modified mobile phases (e.g., water:acetonitrile:TFA = 90:10:0.1) are essential for purity assessment. NMR (¹⁹F and ¹H) and HRMS are critical for structural confirmation. For example, ¹⁹F NMR chemical shifts for trifluoromethoxy groups typically appear at δ −55 to −60 ppm, distinct from other fluorinated moieties .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

this compound derivatives are classified as hazardous (e.g., [劇]III in Japanese regulations). Researchers must use cold storage (0–6°C) for unstable variants, wear nitrile gloves, and employ fume hoods to avoid inhalation. Waste must be segregated and processed via licensed chemical disposal services, as per TSCA and DSL/NDSL restrictions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions compared to other fluorinated substituents?

The trifluoromethoxy group (-OCF₃) exhibits strong electron-withdrawing properties due to its high electronegativity and resonance effects, which can deactivate aromatic rings toward electrophilic substitution. Comparative studies with -CF₃ or -F substituents show reduced reaction rates in Suzuki-Miyaura couplings, necessitating higher catalyst loadings or microwave-assisted heating (e.g., 120°C, 30 min) to achieve comparable yields .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from impurities or stereochemical variations. Researchers should:

- Validate compound purity via HPLC-UV/ELSD with gradient elution (e.g., 10–90% acetonitrile in 20 min).

- Perform enantiomeric resolution using chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15).

- Cross-reference bioassay results with crystallographic data (e.g., Cambridge Structural Database) to confirm active conformers .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the nitrile group. Studies show degradation accelerates at pH > 8 or temperatures >40°C. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) aligns with predicted half-lives, guiding storage conditions .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.